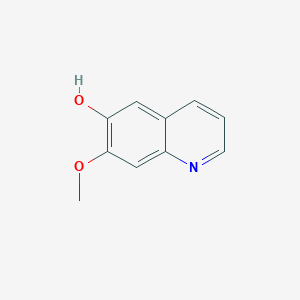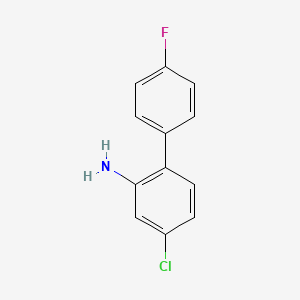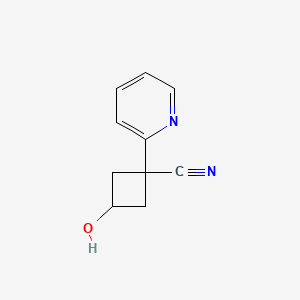
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a pyridin-2-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between a suitable cyclobutanone derivative and a pyridine-containing nitrile under basic conditions. For example, the reaction of 2-pyridinecarbonitrile with a cyclobutanone derivative in the presence of a base such as sodium ethoxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Oxo-1-(pyridin-2-yl)cyclobutanecarbonitrile.
Reduction: 3-Hydroxy-1-(pyridin-2-yl)cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
3-Hydroxy-1-(pyridin-3-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 3-position.
3-Hydroxy-1-(pyridin-4-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 4-position.
3-Hydroxy-1-(pyridin-2-yl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is unique due to the specific positioning of the pyridine ring and the presence of both hydroxyl and nitrile functional groups on a cyclobutane ring. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4,8,13H,5-6H2 |
InChI Key |
RJLPGXWGDRGMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


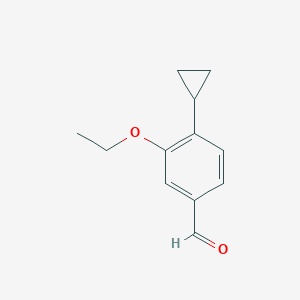
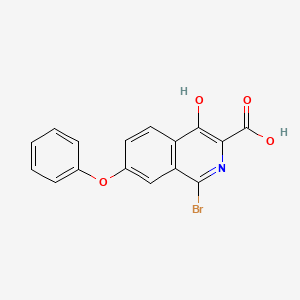
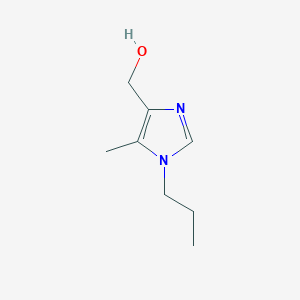
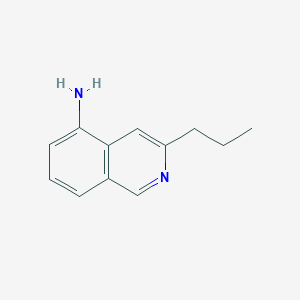

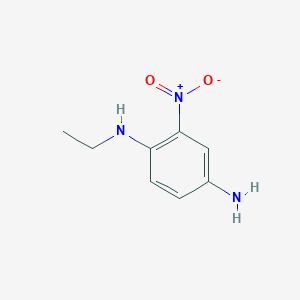
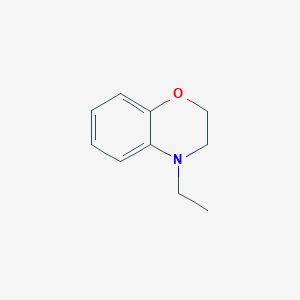
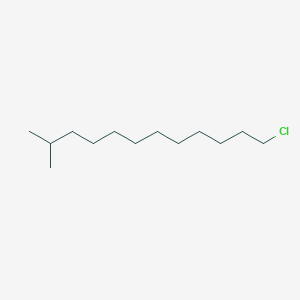
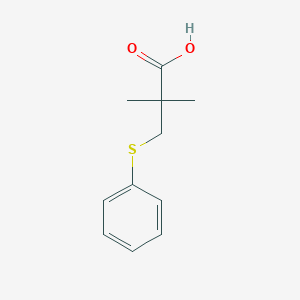
![N-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-2-imine](/img/structure/B8680544.png)

![Carbamic acid, N-[[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8680547.png)
